

# Preclinical Profile of NR-V04: A Novel NR4A1-Targeting PROTAC for Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NR-V04    |           |
| Cat. No.:            | B15603368 | Get Quote |

# A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on **NR-V04**, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1). The information presented herein, intended for researchers, scientists, and drug development professionals, details the in vitro and in vivo efficacy of **NR-V04** in melanoma models, its mechanism of action, and its impact on the tumor microenvironment.

## Introduction

NR4A1 is a key transcription factor implicated in cancer cell survival, invasion, and the maintenance of an immunosuppressive tumor microenvironment (TME).[1][2] **NR-V04** is a novel heterobifunctional molecule that induces the degradation of NR4A1 through the ubiquitin-proteasome system.[3][4] By targeting NR4A1 for degradation, **NR-V04** represents a promising new therapeutic strategy for melanoma and potentially other malignancies.

## In Vitro Efficacy and Potency

NR-V04 has demonstrated potent and dose-dependent degradation of NR4A1 in various human and mouse melanoma cell lines. The 50% degradation concentration (DC50) and 50% effective concentration (EC50) for cell viability reduction have been determined in key melanoma cell lines, as summarized in the tables below.



NR4A1 Degradation in Melanoma Cell Lines

| Cell Line | Туре           | DC50 (nM)           | Treatment Time<br>(hours) |
|-----------|----------------|---------------------|---------------------------|
| CHL-1     | Human Melanoma | 228.5               | 16                        |
| A375      | Human Melanoma | 518.8               | 16                        |
| WM164     | Human Melanoma | Data not quantified | 16                        |
| M229      | Human Melanoma | Data not quantified | 16                        |
| SM1       | Mouse Melanoma | Data not quantified | 16                        |
| SW1       | Mouse Melanoma | Data not quantified | 16                        |

Table 1: In vitro degradation of NR4A1 by **NR-V04** in various melanoma cell lines. Data compiled from multiple sources.[3][4]

Effect of NR-V04 on Melanoma Cell Viability

| Cell Line | Туре           | EC50 (μM) | Assay     |
|-----------|----------------|-----------|-----------|
| CHL-1     | Human Melanoma | 0.723     | MTS Assay |
| A375      | Human Melanoma | 1.025     | MTS Assay |

Table 2: In vitro effect of NR-V04 on the viability of human melanoma cell lines.[4]

## **In Vivo Anti-Tumor Activity**

The anti-tumor efficacy of **NR-V04** has been evaluated in several syngeneic mouse models of melanoma. Treatment with **NR-V04** resulted in significant tumor growth inhibition and, in some cases, complete tumor eradication.[3]

## In Vivo Efficacy of NR-V04 in Melanoma Models



| Melanoma Model  | Mouse Strain | NR-V04 Dose and<br>Schedule   | Outcome                             |
|-----------------|--------------|-------------------------------|-------------------------------------|
| B16F10          | C57BL/6      | 1.8 mg/kg, i.p., twice weekly | Significant tumor growth inhibition |
| Yummer1.7       | C57BL/6      | 1.8 mg/kg, i.p., twice weekly | Significant tumor growth inhibition |
| CHL-1 Xenograft | NSG          | 1 mg/kg                       | Suppression of tumor growth         |
| A375 Xenograft  | NSG          | 1 mg/kg                       | Suppression of tumor growth         |

Table 3: Summary of in vivo anti-tumor activity of NR-V04 in various melanoma models.[3][4]

## Mechanism of Action: NR4A1 Degradation Pathway

NR-V04 functions as a PROTAC, hijacking the cell's natural protein disposal system to selectively eliminate NR4A1. The molecule consists of a ligand that binds to NR4A1 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of NR4A1, marking it for degradation by the 26S proteasome.[3][4]





Click to download full resolution via product page

NR-V04 Mechanism of Action

## **Modulation of the Tumor Microenvironment**



A key aspect of **NR-V04**'s anti-tumor activity is its ability to modulate the immune landscape within the TME. By degrading NR4A1, **NR-V04** reverses immune suppression and promotes an anti-tumor immune response.

**Immunomodulatory Effects of NR-V04 in the TME** 

| Immune Cell Population                                 | Effect of NR-V04     | Melanoma Model    |
|--------------------------------------------------------|----------------------|-------------------|
| Tumor-Infiltrating B cells (TI-B)                      | Significant Increase | B16F10, Yummer1.7 |
| Effector Memory CD8+ T cells (Tem)                     | Increase             | B16F10            |
| Monocytic Myeloid-Derived<br>Suppressor Cells (m-MDSC) | Decrease             | B16F10            |

Table 4: Immunomodulatory effects of **NR-V04** in the tumor microenvironment of melanoma models.[3]





Click to download full resolution via product page

NR-V04's Effect on the TME

# Experimental Protocols Western Blotting for NR4A1 Degradation

Cell Lysis: Melanoma cells are treated with NR-V04 or vehicle control for the indicated times.
 Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against NR4A1 (e.g., Abcam, ab153914, 1:1000), VHL (e.g., Cell Signaling Technology, 68547, 1:1000), and a loading control like β-actin (e.g., Cell Signaling Technology, 13E5, 1:5000).[3]
- Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Melanoma Tumor Model

- Cell Implantation: Syngeneic mouse melanoma cells (e.g., 1 x 10<sup>6</sup> B16F10 cells) are implanted subcutaneously into the flank of C57BL/6 mice.
- Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.g., ~50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
- Treatment: Mice are randomized into treatment and vehicle control groups. NR-V04 is administered intraperitoneally (i.p.) at a dose of 1.8 mg/kg twice a week.[6]
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

## Flow Cytometry for Immune Cell Profiling

- Tumor Dissociation: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
- Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, B220, Gr-1, CD11b).



• Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify the populations of different immune cells within the TME.



Click to download full resolution via product page



#### Preclinical Evaluation Workflow

### Conclusion

The preclinical data for **NR-V04** in melanoma models are highly encouraging. The potent and selective degradation of NR4A1 translates to significant anti-tumor activity both in vitro and in vivo. Furthermore, the ability of **NR-V04** to favorably modulate the tumor microenvironment suggests its potential as a novel immunotherapy. These findings provide a strong rationale for the continued development of **NR-V04** as a potential therapeutic agent for melanoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of NR-V04: A Novel NR4A1-Targeting PROTAC for Melanoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603368#preclinical-data-on-nr-v04-in-melanoma-models]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com